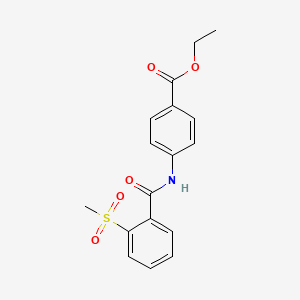

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, also known as EMBB, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EMBB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antitumor agents.

Applications De Recherche Scientifique

Molecular Structure and Interactions

The molecule of ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate showcases significant structural features, such as a dihedral angle of 93.4° between its two benzene rings, and a C—N—S—C torsion angle in its central part, indicating its complex conformation. This structural arrangement is stabilized by intermolecular N—H⋯O interactions, which could be pivotal in understanding its interactions and reactivity in various chemical environments (Jun-De Xing & Zhihan Nan, 2005).

Crystallography and Material Science

In another study, N-[4-(Ethylsulfamoyl)phenyl]acetamide, which shares a functional group similarity with ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, was analyzed for its crystal structure, revealing L-shaped conformations and complex hydrogen bonding patterns. These insights provide a basis for the material's potential applications in designing new materials with desired physical properties (Jeveria Rehman et al., 2011).

Chemical Synthesis and Transformation

Research into the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates explores the conversion of 2-sulfinylated 2-alkenoate esters to ethyl (2E,4E)-2,4-alkadienoate esters. This demonstrates the compound's potential role in synthetic organic chemistry, particularly in the formation of complex molecular structures through pyrolysis (R. Tanikaga et al., 1984).

Cardiac Therapeutics

A study on (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine highlights its role as a Na+/H+ antiporter inhibitor, beneficial for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. This indicates potential therapeutic applications in acute myocardial infarction treatment (M. Baumgarth, N. Beier & R. Gericke, 1997).

Photochemical Applications

The study on the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions opens new avenues in photochemical synthesis, allowing for the creation of complex natural products and pharmaceuticals through a simple, metal-free reaction (Yuuki Amaoka et al., 2014).

Nonlinear Optical (NLO) Materials

An in silico screening study of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities using density functional theory (DFT) reveals promising candidates for NLO materials, showcasing significant potential in optical technologies (Dinyuy Emmanuel Kiven et al., 2023).

Propriétés

IUPAC Name |

ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXABSSBXHATCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444842.png)

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)